molecular formula C7H9IN2 B2698444 5-Iodo-3-methylbenzene-1,2-diamine CAS No. 1823903-01-0

5-Iodo-3-methylbenzene-1,2-diamine

Cat. No.: B2698444
CAS No.: 1823903-01-0
M. Wt: 248.067
InChI Key: WUOSKQJWBGOHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-3-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C₇H₉IN₂. It is a derivative of benzene, featuring an iodine atom and a methyl group attached to the benzene ring along with two amine groups. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-methylbenzene-1,2-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to facilitate the substitution of a hydrogen atom on the benzene ring with an iodine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of large-scale reactors for such reactions can be applied to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinones, while substitution reactions can produce azides or thiols derivatives .

Scientific Research Applications

5-Iodo-3-methylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It serves as a versatile building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylbenzene-1,2-diamine involves its interaction with molecular targets through its amine groups and the iodine atom. These interactions can affect various biochemical pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzene-1,2-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-3-methylbenzene-1,2-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

Uniqueness

5-Iodo-3-methylbenzene-1,2-diamine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-iodo-3-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSKQJWBGOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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